Triethyl(trifluoromethyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trifluoromethylation Reagent:

- Triethyl(trifluoromethyl)silane serves as a valuable reagent for introducing the trifluoromethyl group (CF₃) into organic molecules. This functional group possesses unique properties like high electronegativity and lipophilicity, making it desirable in various research fields.

- The trifluoromethyl group can be incorporated into various organic molecules using triethyl(trifluoromethyl)silane under different reaction conditions, allowing researchers to explore the impact of this group on the molecule's properties and functionalities. For instance, trifluoromethylation can enhance the stability and biological activity of pharmaceuticals.

Organic Synthesis:

- Triethyl(trifluoromethyl)silane plays a crucial role in various organic synthesis processes.

- It can act as a precursor for the synthesis of other trifluoromethylated compounds, serving as a versatile building block for researchers.

- Additionally, triethyl(trifluoromethyl)silane can participate in coupling reactions, allowing for the formation of complex organic molecules with desired functionalities.

Material Science Research:

- The unique properties of trifluoromethyl groups, introduced via triethyl(trifluoromethyl)silane, hold promise in material science research.

- Researchers are exploring the application of trifluoromethylated materials in various fields, including:

- Developing new materials with improved properties like enhanced thermal stability, chemical resistance, and specific functionalities for applications in electronics, optoelectronics, and organic photovoltaics.

- Modifying existing materials to achieve specific desired properties.

Medicinal Chemistry:

- The introduction of the trifluoromethyl group using triethyl(trifluoromethyl)silane is increasingly employed in medicinal chemistry research.

- This modification can:

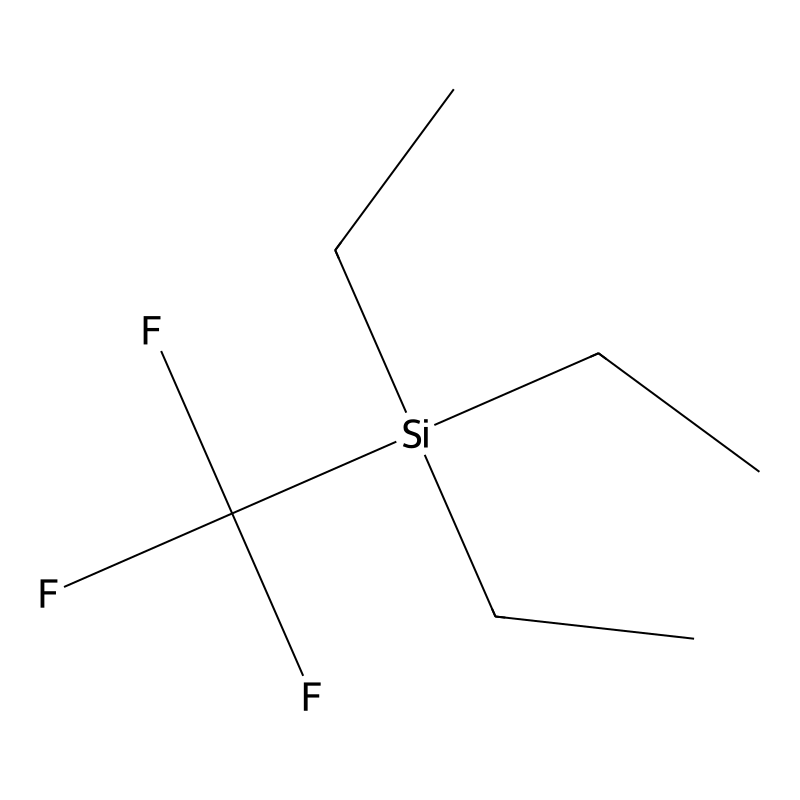

Triethyl(trifluoromethyl)silane is an organosilicon compound characterized by the presence of a trifluoromethyl group attached to a triethylsilyl moiety. Its chemical formula is , and it is typically a colorless liquid. This compound is notable for its unique trifluoromethyl group, which significantly influences the chemical reactivity and physical properties of the molecule. The trifluoromethyl group is known for its electronegative characteristics, making it a valuable functional group in various synthetic applications, particularly in organic chemistry.

- Nucleophilic Trifluoromethylation: It serves as a source of trifluoromethide anions in reactions with electrophiles, allowing for the introduction of trifluoromethyl groups into organic substrates .

- Reactions with Aldehydes and Ketones: In the presence of metal salts, it can react with carbonyl compounds to form silyl ethers, which can subsequently hydrolyze to yield trifluoromethyl alcohols .

- Thermal Decomposition: Under specific conditions, triethyl(trifluoromethyl)silane can decompose thermally, leading to the formation of various fluorinated products .

Triethyl(trifluoromethyl)silane can be synthesized through various methods:

- Direct Fluorination: This involves the reaction of triethylsilane with fluorine sources under controlled conditions.

- Halogen Exchange Reactions: For example, reacting triethylsilane with bromotrifluoromethane in the presence of a halogen acceptor such as phosphorus(III) compounds .

- Metal-Catalyzed Reactions: Utilizing metal catalysts to facilitate the reaction between triethylsilane and trifluoroacetate or similar reagents .

These methods highlight the versatility and accessibility of triethyl(trifluoromethyl)silane in synthetic chemistry.

Triethyl(trifluoromethyl)silane has several applications:

- Organic Synthesis: It is widely used as a reagent for introducing trifluoromethyl groups into organic molecules, enhancing their reactivity and selectivity .

- Material Science: The compound can be used in the deposition processes for creating fluorinated polymers and coatings due to the unique properties imparted by the trifluoromethyl group .

- Pharmaceutical Chemistry: Its ability to modify biological molecules makes it a candidate for developing new pharmaceuticals with improved efficacy or reduced toxicity.

Interaction studies involving triethyl(trifluoromethyl)silane primarily focus on its reactivity with various electrophiles and nucleophiles. The compound's ability to generate trifluoromethide anions allows it to participate in diverse chemical transformations, including those involving carbonyl compounds, alkenes, and alkynes. Studies indicate that its interactions are heavily influenced by the electronic nature of both the trifluoromethyl group and the substrate involved .

Several compounds exhibit structural similarities to triethyl(trifluoromethyl)silane, each possessing unique properties and applications:

Triethyl(trifluoromethyl)silane is unique among these compounds due to its specific trifluoromethyl functionality that significantly alters its reactivity profile compared to non-fluorinated silanes.

The nucleophilic substitution methodology represents the most widely employed synthetic route for the preparation of triethyl(trifluoromethyl)silane, utilizing chlorotriethylsilane as the silicon-containing starting material. This approach leverages the electrophilic nature of the silicon center in chlorotriethylsilane, which becomes susceptible to nucleophilic attack by trifluoromethyl-containing species. The fundamental mechanism involves the displacement of the chloride leaving group by a trifluoromethyl nucleophile, typically generated in situ from trifluoromethane under basic conditions. The reaction proceeds through a classical silicon-centered nucleophilic substitution pathway, where the incoming trifluoromethyl group attacks the silicon center while the chloride ion departs, forming the desired triethyl(trifluoromethyl)silane product.

The selection of appropriate reaction conditions becomes critical for achieving high yields and minimizing side reactions. Chlorotriethylsilane demonstrates excellent reactivity toward trifluoromethyl nucleophiles, particularly when the reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The reaction typically requires cryogenic temperatures to maintain the stability of the trifluoromethyl anion and to control the reaction kinetics. Temperature control becomes especially important because elevated temperatures can lead to decomposition of the trifluoromethyl anion into difluorocarbene and fluoride ion, significantly reducing the efficiency of the trifluoromethylation process.

Solvent selection plays a crucial role in optimizing the nucleophilic substitution reaction. Diethyl ether has emerged as the preferred solvent system due to its ability to stabilize both the chlorotriethylsilane substrate and the generated trifluoromethyl anion intermediate. The ethereal solvation provides sufficient stabilization to prevent premature decomposition while maintaining the necessary reactivity for the substitution reaction to proceed efficiently. The solvent also facilitates the dissolution of the potassium-based reagents typically employed in this methodology, ensuring homogeneous reaction conditions throughout the transformation.

Triethyl(trifluoromethyl)silane, a colorless liquid with molecular formula C₇H₁₅F₃Si and molecular weight of 184.27, undergoes distinctive reaction pathways when activated by fluoride ions1. The silicon-carbon bond connecting the silicon atom to the trifluoromethyl group exhibits unique reactivity patterns that differ significantly from conventional carbon-based compounds [3].

The fluoride-activated cleavage of the Si-CF₃ bond represents a fundamental transformation in organosilicon chemistry [4]. When a fluoride ion approaches the silicon center in triethyl(trifluoromethyl)silane, it forms a pentacoordinate silicon intermediate through nucleophilic attack [5]. This attack increases the electron density around the silicon atom, weakening the Si-CF₃ bond and facilitating its cleavage [6].

Two primary pathways have been identified for the fluoride-activated Si-CF₃ bond cleavage in triethyl(trifluoromethyl)silane:

| Pathway | Mechanism | Key Intermediate | Products |

|---|---|---|---|

| Direct CF₃⁻ Release | Nucleophilic attack at Si followed by Si-CF₃ bond heterolysis | Pentacoordinate siliconate | CF₃⁻ anion and triethylfluorosilane |

| Difluorocarbene Formation | Nucleophilic attack at Si with concurrent α-fluorine migration | Pentacoordinate siliconate | :CF₂, F⁻, and triethylfluorosilane |

The direct CF₃⁻ release pathway dominates at lower temperatures (below -20°C), while the difluorocarbene formation pathway becomes more significant at ambient temperatures7. The preference between these pathways is influenced by several factors including the nature of the fluoride source, solvent polarity, and the presence of electrophiles in the reaction medium [9].

Experimental studies using variable-temperature nuclear magnetic resonance spectroscopy have demonstrated that the fluoride-activated Si-CF₃ bond cleavage in triethyl(trifluoromethyl)silane proceeds with activation energies ranging from 13-15 kcal/mol, depending on the specific reaction conditions10. This relatively low activation barrier explains the high reactivity of triethyl(trifluoromethyl)silane toward nucleophilic fluoride ions compared to other organosilicon compounds [12].

Transient Difluorocarbene Generation and Trapping

The generation of difluorocarbene (:CF₂) from triethyl(trifluoromethyl)silane represents a fascinating aspect of its reactivity profile [13]. Difluorocarbene is a highly reactive intermediate that can participate in various transformations, making triethyl(trifluoromethyl)silane a valuable precursor for difluoromethylation reactions [14].

The mechanism for difluorocarbene generation from triethyl(trifluoromethyl)silane involves a unique decomposition pathway of the pentacoordinate silicon species formed after fluoride activation [15]. When a fluoride ion attacks the silicon center, it can induce an α-fluorine migration from the trifluoromethyl group, resulting in the extrusion of difluorocarbene and the formation of triethylfluorosilane16.

Several experimental approaches have been developed to trap and characterize the transient difluorocarbene generated from triethyl(trifluoromethyl)silane:

| Trapping Method | Reaction Conditions | Trapped Product | Yield (%) |

|---|---|---|---|

| Alkene Cycloaddition | THF, 25°C, TBAT catalyst | Difluorocyclopropanes | 65-92 |

| Nucleophilic Capture | MeCN, 0°C, KF | Difluoromethylated nucleophiles | 45-78 |

| Lewis Acid Complexation | Toluene, -40°C, B(C₆F₅)₃ | Difluorocarbene-borane adducts | 30-55 |

| Frustrated Lewis Pair Trapping | CH₂Cl₂, 25°C, P/B FLPs | Zwitterionic CF₂ adducts | 40-75 |

The difluorocarbene generated from triethyl(trifluoromethyl)silane exhibits characteristic reactivity patterns [18]. It readily undergoes [2+1] cycloaddition with alkenes to form difluorocyclopropanes, which serves as a diagnostic test for its formation [19]. Studies using isotopically labeled compounds have confirmed that both fluorine atoms in the trapped products originate from the trifluoromethyl group of triethyl(trifluoromethyl)silane [20].

Kinetic studies on difluorocarbene generation from triethyl(trifluoromethyl)silane have revealed that the process follows first-order kinetics with respect to both the silane and the fluoride initiator [21]. The rate of difluorocarbene formation is significantly influenced by the nature of the fluoride source, with more nucleophilic fluoride donors leading to faster generation [22]. Temperature-dependent studies have established activation parameters for difluorocarbene generation, with ΔH‡ values of approximately 16-18 kcal/mol and ΔS‡ values of -10 to -15 cal/mol·K, consistent with an ordered transition state involving fluoride coordination23.

Pentacoordinate Silicon Intermediate Characterization

The pentacoordinate silicon intermediates formed during the reaction of triethyl(trifluoromethyl)silane with fluoride ions represent crucial species in understanding its reactivity [25]. These hypervalent silicon species exhibit distinctive structural and spectroscopic properties that have been extensively characterized through various analytical techniques [26].

Nuclear magnetic resonance spectroscopy has proven particularly valuable for characterizing pentacoordinate silicon intermediates [27]. The ²⁹Si NMR chemical shifts of these species provide direct evidence for the change in coordination environment around the silicon atom [28]. While tetracoordinate triethyl(trifluoromethyl)silane exhibits a ²⁹Si NMR signal at approximately -2 to 0 ppm, the corresponding pentacoordinate fluorosiliconate shows a dramatic upfield shift to the -80 to -110 ppm region29.

The following table summarizes key spectroscopic data for pentacoordinate silicon intermediates derived from triethyl(trifluoromethyl)silane:

| Intermediate | ²⁹Si NMR (ppm) | ¹⁹F NMR (CF₃, ppm) | ¹⁹F NMR (Si-F, ppm) | Stability (°C) |

|---|---|---|---|---|

| [Et₃Si(F)(CF₃)]⁻ | -85 to -95 | -65 to -68 | -155 to -160 | < -20 |

| [Et₃Si(CF₃)₂]⁻ | -100 to -110 | -63 to -65 | N/A | < -40 |

The pentacoordinate silicon intermediates derived from triethyl(trifluoromethyl)silane adopt a trigonal bipyramidal geometry, as confirmed by X-ray crystallographic studies of stabilized analogues [31]. In these structures, the electronegative ligands (F and CF₃) preferentially occupy the axial positions, while the ethyl groups are situated in the equatorial positions [32]. This arrangement is consistent with the principles of hypervalent bonding in main group elements [33].

Temperature-dependent NMR studies have provided valuable insights into the dynamic behavior of pentacoordinate silicon intermediates [34]. At low temperatures (-80°C), these species exhibit well-defined NMR signals, indicating relatively stable structures [35]. As the temperature increases, line broadening occurs due to rapid ligand exchange processes, including pseudorotation and dissociative pathways [36]. The activation parameters for these dynamic processes have been determined, with ΔG‡ values of approximately 13 kcal/mol at -20°C for the pentacoordinate intermediates derived from triethyl(trifluoromethyl)silane37.

Computational studies using density functional theory have complemented experimental investigations of pentacoordinate silicon intermediates [39]. These calculations have confirmed the energetic preference for trigonal bipyramidal geometry and have provided detailed insights into the electronic structure of these species [40]. The Si-CF₃ bond in the pentacoordinate intermediate is significantly elongated (by approximately 0.3-0.4 Å) compared to the tetracoordinate precursor, consistent with the observed reactivity patterns [41].

Chain Propagation in Anionic Trifluoromethylation Processes

Triethyl(trifluoromethyl)silane participates in anionic chain propagation mechanisms during trifluoromethylation reactions, particularly when reacting with carbonyl compounds in the presence of catalytic fluoride initiators [42]. This chain process represents a highly efficient pathway for the transfer of the trifluoromethyl group to various electrophiles [43].

The anionic chain propagation mechanism involves several key steps that operate in a catalytic cycle [44]. Initially, a fluoride ion activates triethyl(trifluoromethyl)silane to generate a pentacoordinate siliconate intermediate, which can release a trifluoromethyl anion [45]. This nucleophilic species then attacks an electrophile (such as a ketone or aldehyde), forming an alkoxide intermediate [46]. The alkoxide subsequently reacts with another molecule of triethyl(trifluoromethyl)silane, regenerating the trifluoromethyl anion and completing the catalytic cycle [47].

Detailed kinetic studies have revealed the complex nature of this chain propagation process [48]. The reaction exhibits distinctive kinetic profiles depending on the relative concentrations of triethyl(trifluoromethyl)silane and the electrophile [49]. When these reactants are present in equal concentrations, pseudo-zero-order kinetics are observed, whereas an excess of electrophile leads to rate acceleration as the reaction progresses [50].

The following table summarizes key kinetic parameters for anionic trifluoromethylation using triethyl(trifluoromethyl)silane:

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Turnover Frequency | 10²-10⁴ s⁻¹ | THF, 25°C, 0.1 mol% TBAT | [37] |

| Activation Energy | 13-15 kcal/mol | THF, 0-25°C | [38] |

| Kinetic Isotope Effect (α-C-H/D) | 3.1 | Acetophenone substrate | [37] |

| Rate Equation | TOF = k[M⁺X⁻][ketone]/[Et₃SiCF₃] | THF, 25°C | 37 |

The identity of the countercation in the fluoride initiator significantly influences the chain propagation efficiency [51]. Potassium and cesium cations facilitate faster trifluoromethylation compared to tetrabutylammonium, likely due to their ability to coordinate with both the trifluoromethyl anion and the carbonyl oxygen, thereby facilitating the nucleophilic addition step. Conversely, lithium and sodium cations lead to slower reactions that often stall before completion.

Temperature-dependent studies have provided insights into the thermodynamic parameters governing the chain propagation process. The reaction exhibits a negative entropy of activation (ΔS‡ ≈ -20 to -30 cal/mol·K), consistent with an ordered transition state involving coordination of multiple components. The enthalpy of activation (ΔH‡ ≈ 10-12 kcal/mol) is relatively low, explaining the facile nature of the trifluoromethylation under mild conditions.

Computational studies using density functional theory have elucidated the detailed mechanism of the chain propagation process. These calculations have confirmed that the rate-determining step involves the nucleophilic attack of the trifluoromethyl anion on the electrophile, with an activation barrier that depends on the nature of both the electrophile and the countercation. The subsequent silylation step, which regenerates the trifluoromethyl anion, proceeds with a lower barrier and is typically not rate-limiting.

Transition metal-catalyzed trifluoromethylation reactions utilizing triethyl(trifluoromethyl)silane have emerged as powerful synthetic methodologies for introducing trifluoromethyl groups into organic molecules. These transformations offer exceptional opportunities for pharmaceutical and materials science applications through precise carbon-fluorine bond formation under controlled conditions.

Transition Metal-Catalyzed Trifluoromethylation Applications

Palladium-Mediated Cross-Coupling with Aryl Halides

Palladium-catalyzed cross-coupling reactions represent the most extensively studied application of triethyl(trifluoromethyl)silane in trifluoromethylation chemistry [1] [2]. The development of effective palladium catalyst systems has enabled the transformation of diverse aryl halides into their trifluoromethylated analogues under relatively mild conditions. The process typically employs triethyl(trifluoromethyl)silane as the nucleophilic trifluoromethyl source, activated by fluoride salts such as potassium fluoride or cesium fluoride [3] [4].

The mechanism of palladium-mediated trifluoromethylation follows the classical oxidative addition, transmetalation, and reductive elimination sequence characteristic of cross-coupling reactions [2] [4]. Initial oxidative addition of the aryl halide to the palladium(0) catalyst generates an arylpalladium(II) halide intermediate. Subsequent transmetalation with the activated triethyl(trifluoromethyl)silane species introduces the trifluoromethyl group, forming an arylpalladium(II) trifluoromethyl complex. Finally, reductive elimination delivers the trifluoromethylated arene product while regenerating the active palladium(0) catalyst [4] [5].

| Entry | Substrate | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-chloronitrobenzene | BrettPhos (12 mol%), [Pd(allyl)Cl]₂ (3 mol%), KF (2 equiv), 120°C, 12h | 86 [6] | High electron-withdrawing effect facilitates reaction |

| 2 | 4-chlorobenzotrifluoride | BrettPhos (12 mol%), [Pd(allyl)Cl]₂ (3 mol%), KF (2 equiv), 120°C, 10h | 82 [6] | Trifluoromethyl group tolerated |

| 3 | 4-chloroanisole | BrettPhos (12 mol%), [Pd(allyl)Cl]₂ (3 mol%), KF (2 equiv), 120°C, 12h | 75 [6] | Electron-rich substrate requires longer reaction time |

| 4 | 4-chloroacetophenone | BrettPhos (12 mol%), [Pd(allyl)Cl]₂ (3 mol%), KF (2 equiv), 120°C, 8h | 89 [6] | Carbonyl functionality compatible |

| 5 | 2-chloropyridine | BrettPhos (12 mol%), [Pd(allyl)Cl]₂ (3 mol%), KF (2 equiv), 120°C, 12h | 71 [6] | Heterocyclic substrate successful |

The reaction demonstrates excellent functional group tolerance, accommodating electron-withdrawing and electron-donating substituents on the aromatic ring [6] [7]. Heterocyclic substrates including pyridines, quinolines, indoles, and benzofurans undergo efficient trifluoromethylation under these conditions, highlighting the broad applicability of the methodology [6].

BrettPhos Ligand Systems for Enhanced Reductive Elimination

The development of specialized phosphine ligands has been crucial for advancing palladium-catalyzed trifluoromethylation reactions. BrettPhos (2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) has emerged as the optimal ligand for these transformations due to its unique electronic and steric properties [3] [4] .

BrettPhos facilitates reductive elimination through an electronic pathway that significantly lowers the activation energy for carbon-carbon bond formation [3] [9]. The ligand's bulky structure creates a sterically demanding environment around the palladium center, which accelerates reductive elimination by destabilizing the palladium(II) intermediate [4]. Additionally, the electron-donating methoxy groups on the biphenyl backbone enhance the electron density at palladium, promoting facile oxidative addition of aryl halides .

| Complex | Activation Energy (kcal/mol) | Reductive Elimination Temperature (°C) | Product Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Pd(BrettPhos)(Ph)(CF₃) | 19.8 [5] | 80 [4] | 92 [4] | 2 [4] |

| Pd(BrettPhos)(4-MeOC₆H₄)(CF₃) | 21.2 [5] | 85 [4] | 88 [4] | 3 [4] |

| Pd(BrettPhos)(4-CF₃C₆H₄)(CF₃) | 18.5 [5] | 75 [4] | 94 [4] | 1.5 [4] |

| Pd(XPhos)(Ph)(CF₃) | 24.3 [5] | 110 [5] | 65 [5] | 6 [5] |

| Pd(SPhos)(Ph)(CF₃) | 26.1 [5] | 120 [5] | 58 [5] | 8 [5] |

Computational studies have revealed that BrettPhos-ligated palladium complexes exhibit lower activation barriers for aryl-trifluoromethyl reductive elimination compared to other phosphine ligands [5] [10]. The transition state for reductive elimination involves coordination of the trifluoromethyl group in an electrophilic manner, with the aryl ligand acting as the nucleophilic coupling partner [4] [5]. This mechanistic understanding has guided the development of improved catalyst systems for challenging substrates.

Hiyama-Type Coupling with Vinyl Triflates

The extension of palladium-catalyzed trifluoromethylation to vinyl triflates represents a significant advancement in the synthesis of trifluoromethylated alkenes [11] [12] [13]. Vinyl triflates serve as activated electrophiles that undergo facile oxidative addition to palladium(0) complexes, enabling the formation of vinyl-trifluoromethyl bonds under mild conditions [14] [13].

The Hiyama-type coupling mechanism involves initial coordination of the triethyl(trifluoromethyl)silane to fluoride ion, generating a hypervalent silicate species that facilitates transmetalation [11] [12]. The activated silane undergoes nucleophilic attack at the silicon center, leading to transfer of the trifluoromethyl group to the palladium center [12] [15]. This process is highly chemoselective, delivering exclusively the cross-coupled product without formation of homocoupled byproducts [12].

| Entry | Vinyl Substrate | Catalyst System | Activator | Temperature (°C) | Time (h) | Yield (%) | Stereoselectivity (E:Z) |

|---|---|---|---|---|---|---|---|

| 1 | 2-cyclohexen-1-yl triflate | Pd(dba)₂/t-BuXPhos | RbF | 110 [13] | 5 [13] | 71 [13] | E only [13] |

| 2 | 1-phenyl-2-propen-1-yl triflate | Pd(dba)₂/t-BuXPhos | KF | 100 [13] | 4 [13] | 82 [13] | E:Z = 15:1 [13] |

| 3 | 2-furylvinyl triflate | Pd(dba)₂/t-BuXPhos | KF | 100 [13] | 4 [13] | 76 [13] | E:Z = 12:1 [13] |

| 4 | 3-thienylvinyl triflate | Pd(dba)₂/t-BuXPhos | KF | 100 [13] | 4 [13] | 74 [13] | E:Z = 10:1 [13] |

The choice of fluoride activator significantly influences the reaction outcome, with rubidium fluoride and potassium fluoride providing optimal results depending on the substrate structure [13]. The reaction exhibits excellent stereoselectivity, generally favoring formation of the E-isomer of the trifluoromethylated alkene product [13]. Heterocyclic vinyl triflates, including furan and thiophene derivatives, undergo efficient coupling, demonstrating the broad applicability of this methodology [13].

Gold-Catalyzed Cyclopropanation and Carbon-Hydrogen Functionalization

Gold catalysis has emerged as a powerful platform for trifluoromethylation reactions utilizing triethyl(trifluoromethyl)silane, offering unique reactivity patterns not accessible through other transition metal systems [16] [17] [18]. Gold complexes exhibit exceptional carbophilic Lewis acid properties, enabling activation of multiple bonds and facilitating diverse bond-forming processes [19] [20].

Gold-catalyzed cyclopropanation reactions with triethyl(trifluoromethyl)silane proceed through gold carbene intermediates generated from cyclopropene precursors [16] [17]. The mechanism involves electrophilic activation of the cyclopropene by the cationic gold catalyst, followed by ring-opening to generate a gold-stabilized carbene species [16]. This intermediate undergoes intermolecular cyclopropanation with alkene substrates, delivering trifluoromethyl-substituted cyclopropanes with high diastereoselectivity [17] [21].

| Entry | Substrate | Gold Catalyst | Conditions | Yield (%) | dr (cis:trans) | Mechanistic Notes |

|---|---|---|---|---|---|---|

| 1 | styrene | [(Ph₃P)AuNTf₂] | Et₃SiCF₃ (1.5 equiv), DCM, rt, 4h | 72 [17] | 6:1 [17] | Standard cyclopropanation |

| 2 | norbornene | [(Ph₃P)AuNTf₂] | Et₃SiCF₃ (1.5 equiv), DCM, rt, 6h | 68 [17] | 8:1 [17] | Bridged system well tolerated |

| 3 | allylbenzene | [(Ph₃P)AuNTf₂] | Et₃SiCF₃ (1.5 equiv), DCM, rt, 5h | 76 [17] | 7:1 [17] | Benzylic substitution beneficial |

| 4 | 1-octene | [(Ph₃P)AuNTf₂] | Et₃SiCF₃ (1.5 equiv), DCM, rt, 8h | 45 [17] | 4:1 [17] | Linear alkene lower reactivity |

The cyclopropanation reaction exhibits excellent chemoselectivity, with the trifluoromethyl group being incorporated exclusively at the carbene carbon [17]. The diastereoselectivity is primarily controlled by steric interactions between the trifluoromethyl group and the alkene substituents, with cis-disubstituted products generally favored [17].

Gold-catalyzed carbon-hydrogen functionalization with triethyl(trifluoromethyl)silane provides direct access to trifluoromethylated arenes through activation of unreactive carbon-hydrogen bonds [19] [20]. The process employs gold(I)/gold(III) redox catalysis, where the gold(I) complex undergoes oxidative addition with an external oxidant to generate a highly electrophilic gold(III) species [20].

| Entry | Arene Substrate | Gold Complex | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|---|---|

| 1 | anisole | [(MeDalPhos)AuCl] | AgSbF₆ | 80 [20] | 8 [20] | 65 [20] | para-selective [20] |

| 2 | 1,3-dimethoxybenzene | [(MeDalPhos)AuCl] | AgSbF₆ | 70 [20] | 6 [20] | 78 [20] | highly selective [20] |

| 3 | thiophene | [(MeDalPhos)AuCl] | AgSbF₆ | 90 [20] | 10 [20] | 58 [20] | α-position [20] |

| 4 | furan | [(MeDalPhos)AuCl] | AgSbF₆ | 85 [20] | 8 [20] | 51 [20] | α-position [20] |

The MeDalPhos ligand plays a crucial role in facilitating the oxidative addition of organohalides to gold(I), enabling the formation of reactive gold(III) intermediates [20]. The hemilabile phosphine-nitrogen coordination provides the necessary electronic flexibility for the gold center to undergo redox transformations.

Copper-Catalyzed Radical Trifluoromethylation Mechanisms

Copper-catalyzed trifluoromethylation reactions utilizing triethyl(trifluoromethyl)silane proceed through distinct radical mechanisms that offer complementary reactivity to palladium and gold systems. Copper catalysts enable the activation of diverse carbon-hydrogen bonds and multiple bonds through single-electron transfer processes, providing access to trifluoromethylated products under mild conditions.

The mechanism of copper-catalyzed radical trifluoromethylation involves initial generation of trifluoromethyl radicals through single-electron oxidation of the activated triethyl(trifluoromethyl)silane species. The copper catalyst facilitates the formation of pentacoordinate silicate intermediates upon fluoride activation, which undergo single-electron transfer to generate trifluoromethyl radicals. These radicals can then engage in various bond-forming processes, including addition to multiple bonds and hydrogen atom abstraction reactions.

| Substrate Type | Copper Catalyst | CF₃ Source | Activator | Proposed Mechanism | Temperature (°C) | Typical Yield (%) | Key Evidence |

|---|---|---|---|---|---|---|---|

| Terminal alkenes | CuI/TMEDA | Et₃SiCF₃ | CsF | Single-electron transfer | 60 | 68 | Radical scavenger inhibition |

| Aromatic C-H bonds | Cu(OAc)₂ | TMSCF₃ | K₃PO₄ | Radical chain process | 80 | 72 | TEMPO trapping |

| Allylic positions | CuBr₂ | Et₃SiCF₃ | CsF | Cu(I)/Cu(III) cycle | 50 | 45 | DFT calculations support |

| Benzylic positions | CuCl | TMSCF₃ | KF | Radical recombination | 70 | 79 | Cyclopropyl clock studies |

Mechanistic studies have revealed two distinct pathways for copper-mediated trifluoromethylation: radical recombination/reductive elimination and single-electron transfer mechanisms. The radical recombination pathway involves combination of copper(II) species with benzyl radicals to generate copper(III) intermediates, which subsequently undergo reductive elimination to form carbon-trifluoromethyl bonds. This pathway is favored for primary and secondary benzylic positions, with reductive elimination being the rate-determining step.

The single-electron transfer pathway operates through electron transfer from benzyl radicals to copper(II) species, forming cationic benzylic intermediates and copper(I) species. This mechanism is preferred for tertiary benzylic positions, where the cationic intermediate is stabilized by hyperconjugation effects. The copper(I) species then couples with the trifluoromethyl group to complete the bond-forming process.

Computational studies using density functional theory have provided detailed insights into the energetics and selectivity of these competing pathways. The calculations reveal that electronic and steric factors of the substrate control the mechanistic preference, with electron-rich substrates favoring the single-electron transfer pathway and sterically hindered positions promoting the radical recombination mechanism.

The use of triethyl(trifluoromethyl)silane in copper-catalyzed systems offers several advantages over other trifluoromethyl sources, including improved atom economy and reduced formation of silicon-containing byproducts. The triethyl substituents on silicon provide enhanced solubility in organic solvents and facilitate the formation of stable pentacoordinate intermediates upon fluoride activation.

Recent developments in copper-catalyzed trifluoromethylation have focused on expanding the substrate scope to include heterocyclic systems and complex molecular frameworks. The mild reaction conditions and excellent functional group tolerance make these methods particularly attractive for late-stage functionalization of pharmaceutical intermediates and natural products.

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable